Benzo[b]thiophene-3-propanoic acid, 2-bromo-
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Overview
Description
Benzo[b]thiophene-3-propanoic acid, 2-bromo- is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological and pharmacological properties, making them valuable in various fields such as medicinal chemistry, materials science, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophene-3-propanoic acid, 2-bromo- can be achieved through several methods. One common approach involves the aryne reaction with alkynyl sulfides. This method allows for the formation of benzothiophene derivatives in a one-step intermolecular manner . Another method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides, which can be catalyzed by CuBr/1,10-Phen .
Industrial Production Methods
Industrial production of Benzo[b]thiophene-3-propanoic acid, 2-bromo- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction conditions is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-3-propanoic acid, 2-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Oxidizing Agents: Oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophene derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
Benzo[b]thiophene-3-propanoic acid, 2-bromo- has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: Benzothiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound is utilized as a corrosion inhibitor and in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of Benzo[b]thiophene-3-propanoic acid, 2-bromo- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzo[b]thiophene-3-propanoic acid, 2-bromo- include other benzothiophene derivatives such as:
- Benzo[b]thiophene-2-propionic acid
- 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene
- 3-(trimethylsilylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
Uniqueness
The presence of the bromine atom and the propanoic acid group allows for unique chemical transformations and interactions compared to other benzothiophene derivatives .
Properties
CAS No. |
10245-72-4 |
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Molecular Formula |
C11H9BrO2S |
Molecular Weight |
285.16 g/mol |
IUPAC Name |
3-(2-bromo-1-benzothiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C11H9BrO2S/c12-11-8(5-6-10(13)14)7-3-1-2-4-9(7)15-11/h1-4H,5-6H2,(H,13,14) |
InChI Key |
QUXUMNMEIOHQEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)Br)CCC(=O)O |
Origin of Product |
United States |
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